molecular formula C9H5BrClNO2S B15240624 5-Bromoisoquinoline-8-sulfonyl chloride

5-Bromoisoquinoline-8-sulfonyl chloride

Cat. No.: B15240624
M. Wt: 306.56 g/mol
InChI Key: VZEIDAAJICCXOJ-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S It is a derivative of isoquinoline, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromoisoquinoline-8-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromoisoquinoline.

    Alkylation Reaction: 5-Bromoisoquinoline undergoes an alkylation reaction with thiourea in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux conditions for several hours.

    Oxidative Chlorosulfonyl Acylation: The resulting product is then subjected to oxidative chlorosulfonyl acylation using an oxidant and dilute hydrochloric acid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidants: Hydrogen peroxide, sodium hypochlorite.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Scientific Research Applications

5-Bromoisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-8-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisoquinoline-8-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules .

Properties

IUPAC Name

5-bromoisoquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEIDAAJICCXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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